molecular formula C7H8ClN3O B1460409 6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE CAS No. 959240-74-5

6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE

Cat. No.: B1460409
CAS No.: 959240-74-5
M. Wt: 185.61 g/mol
InChI Key: FAJPFOLFEIYMJX-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, which precisely describes the structural components and their positions within the molecular framework. The Chemical Abstracts Service registry number for this compound is 959240-74-5, providing a unique identifier for database searches and chemical procurement.

The compound is recognized by several alternative nomenclature systems and synonyms across different chemical databases and international standards. In German chemical literature, the compound is referred to as "6-Chlor-N,N-dimethyl-2-pyrazincarboxamid," while French nomenclature designates it as "6-Chloro-N,N-diméthyl-2-pyrazinecarboxamide". Additional systematic names include "6-Chloro-N,N-dimethylpyrazine-2-carboxamide" and "2-Pyrazinecarboxamide, 6-chloro-N,N-dimethyl-," which represent alternative but equivalent naming conventions.

Property Value Source Database
International Union of Pure and Applied Chemistry Name This compound ChemSpider, PubChem
Chemical Abstracts Service Number 959240-74-5 Multiple databases
Molecular Data Language Number MFCD09864553 Chemical suppliers
ChemSpider Identifier 21927877 ChemSpider database

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is fundamentally determined by its pyrazine core structure, which consists of a six-membered aromatic ring containing two nitrogen atoms positioned at the 1 and 4 positions. The compound exhibits a planar configuration typical of aromatic heterocyclic systems, with the chloro substituent at the 6-position and the dimethylcarboxamide group at the 2-position creating a specific electronic environment.

The molecular formula C₇H₈ClN₃O corresponds to a molecular weight of 185.61 grams per mole, with a monoisotopic mass of 185.035590 atomic mass units. The presence of the chloro and dimethylcarboxamide substituents contributes to the compound's unique chemical properties and reactivity patterns. The aromatic nature of the pyrazine ring system influences the overall molecular geometry, maintaining planarity while accommodating the steric requirements of the substituent groups.

Structural analysis reveals that the compound adopts a configuration where the electron-donating dimethylamino group and electron-withdrawing chloro group create a dipolar molecular architecture. This arrangement significantly influences the compound's electronic properties and potential for intermolecular interactions. The carboxamide functionality introduces additional hydrogen bonding capabilities, which may affect the compound's solid-state packing and crystalline structure.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides essential structural confirmation through multiple analytical techniques. The simplified molecular-input line-entry system notation CN(C)C(=O)C1=CN=CC(=N1)Cl accurately represents the compound's connectivity and serves as a foundation for computational analysis.

The International Chemical Identifier string InChI=1S/C7H8ClN3O/c1-11(2)7(12)5-3-9-4-6(8)10-5/h3-4H,1-2H3 provides detailed structural information including connectivity patterns and hydrogen counts. The corresponding International Chemical Identifier Key FAJPFOLFEIYMJX-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and computational applications.

Mass spectrometric analysis reveals characteristic fragmentation patterns and molecular ion peaks that confirm the compound's molecular weight and structural integrity. Predicted collision cross section values have been calculated for various adduct forms, providing valuable data for analytical method development. The protonated molecular ion [M+H]⁺ exhibits a mass-to-charge ratio of 186.04286 with a predicted collision cross section of 134.9 Ų, while the sodium adduct [M+Na]⁺ shows a mass-to-charge ratio of 208.02480 with a collision cross section of 144.2 Ų.

Adduct Type Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]⁺ 186.04286 134.9
[M+Na]⁺ 208.02480 144.2
[M-H]⁻ 184.02830 137.5
[M+NH₄]⁺ 203.06940 153.4
[M+K]⁺ 223.99874 142.3

Comparative Structural Analysis with Pyrazinecarboxamide Derivatives

Comparative analysis of this compound with related pyrazinecarboxamide derivatives reveals important structure-activity relationships and electronic effects. The parent compound N,N-dimethylpyrazine-2-carboxamide, bearing the molecular formula C₇H₉N₃O and Chemical Abstracts Service number 32743-27-4, lacks the chloro substituent and exhibits a molecular weight of 151.17 grams per mole. This structural difference significantly impacts the electronic distribution and chemical reactivity of the molecules.

The 5-chloro positional isomer, 5-chloro-N,N-dimethylpyrazine-2-carboxamide (Chemical Abstracts Service number 915949-00-7), shares the same molecular formula C₇H₈ClN₃O and molecular weight 185.61 grams per mole but differs in the position of chloro substitution. This positional variation affects the electronic properties and potentially alters the compound's chemical behavior and biological activity patterns.

Comparative examination with 6-chloro-2-pyrazinecarboxamide (Chemical Abstracts Service number 36070-79-8) reveals the influence of N,N-dimethyl substitution on molecular properties. This related compound, with molecular formula C₅H₄ClN₃O and molecular weight 157.558 grams per mole, lacks the dimethylamino groups, resulting in different solubility characteristics and chemical reactivity patterns. The presence of dimethyl substitution in the target compound enhances its lipophilicity and may affect its interaction with biological systems.

The brominated analog 6-bromo-N,N-dimethylpyrazine-2-carboxamide (Chemical Abstracts Service number 1209458-89-8) provides insight into halogen effects on molecular properties. With a molecular weight of 230.06 grams per mole, this compound demonstrates how halogen substitution influences molecular size, electronic properties, and potential reactivity patterns. The comparison between chloro and bromo substitution reveals the impact of atomic size and electronegativity on overall molecular characteristics.

Compound Molecular Formula Molecular Weight (g/mol) Chemical Abstracts Service Number
This compound C₇H₈ClN₃O 185.61 959240-74-5
N,N-dimethylpyrazine-2-carboxamide C₇H₉N₃O 151.17 32743-27-4
5-chloro-N,N-dimethylpyrazine-2-carboxamide C₇H₈ClN₃O 185.61 915949-00-7
6-chloro-2-pyrazinecarboxamide C₅H₄ClN₃O 157.558 36070-79-8
6-bromo-N,N-dimethylpyrazine-2-carboxamide C₇H₈BrN₃O 230.06 1209458-89-8

Properties

IUPAC Name

6-chloro-N,N-dimethylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-11(2)7(12)5-3-9-4-6(8)10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJPFOLFEIYMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650980
Record name 6-Chloro-N,N-dimethylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-74-5
Record name 6-Chloro-N,N-dimethylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-N,N-dimethylpyrazine-2-carboxamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Starting Materials

  • Pyrazine or substituted pyrazines.
  • Chlorinating agents (e.g., phosphorus oxychloride, thionyl chloride).
  • Dimethylamine or N,N-dimethylcarbamoyl precursors.
  • Carboxylic acid derivatives or pyrazinecarboxylic acid intermediates.

Core Synthetic Steps

The synthesis generally follows these steps:

  • Selective Chlorination of Pyrazine Ring:
    The pyrazine ring is chlorinated at the 6-position using chlorinating agents such as phosphorus oxychloride or thionyl chloride under controlled conditions to yield 6-chloropyrazine derivatives. This step requires careful control to avoid over-chlorination or substitution at undesired positions.

  • Formation of Pyrazine-2-carboxylic Acid or Ester:
    The 2-position is functionalized to introduce a carboxylic acid or ester group, often through oxidation or carbonylation reactions starting from pyrazine or chloropyrazine precursors.

  • Conversion to N,N-Dimethyl Carboxamide:
    The carboxylic acid or ester intermediate is converted to the corresponding N,N-dimethyl carboxamide by reaction with dimethylamine. This can be achieved via:

    • Direct amidation using dimethylamine gas or solution.
    • Activation of the acid as an acid chloride or ester followed by amination.
    • Use of coupling reagents to facilitate amide bond formation.
  • Purification and Characterization:
    The crude product is purified by recrystallization (e.g., from aqueous ethanol) or chromatography. Characterization includes melting point determination, IR spectroscopy (noting characteristic amide N-H and C=O stretches), elemental analysis, and chromatographic purity assessment.

Detailed Preparation Method from Literature

A representative preparation method for 6-chloro-N,N-dimethyl-2-pyrazinecarboxamide is as follows (adapted from a synthesis of substituted pyrazinecarboxamides):

Step Reagents & Conditions Description Yield & Notes
1. Chlorination Pyrazine derivative + Phosphorus oxychloride (POCl3), reflux Selective chlorination at 6-position High regioselectivity
2. Carboxylation Introduction of carboxyl group at 2-position via oxidation or carbonylation Formation of 6-chloro-pyrazine-2-carboxylic acid Moderate to good yield
3. Amidation Reaction of acid or acid chloride with excess dimethylamine in solvent (e.g., ethanol) at room temperature or reflux Formation of N,N-dimethyl amide Yield ~47% reported in related pyrazinecarboxamide syntheses
4. Purification Recrystallization from aqueous ethanol Purified compound with mp ~137 °C Confirmed by IR and elemental analysis

Spectral Data Highlights:

  • IR absorptions: 3343 cm⁻¹ (N-H stretch), 1690 cm⁻¹ (C=O stretch), 1589 cm⁻¹ (aromatic ring), 1541 cm⁻¹ (N-H bending).
  • Elemental analysis consistent with calculated values for C, H, N.

This method provides a reliable route to the target compound with moderate yields and good purity.

Alternative Synthetic Routes from Patents

European patents EP2931713B1 and EP2723722B1 describe related chloro-pyrazinecarboxamide derivatives and provide insights into synthetic methodologies that can be adapted for this compound:

  • Use of substituted pyrazines as starting materials.
  • Multi-step functionalization including amidation with various amines.
  • Chlorination steps employing chlorinating agents under controlled conditions.
  • Protection/deprotection strategies for sensitive groups during synthesis.

These patents emphasize the importance of controlling reaction conditions to achieve selective chlorination and efficient amide formation.

Comparative Table of Preparation Methods

Method Source Chlorination Agent Amidation Approach Yield Notes
Literature synthesis Phosphorus oxychloride Direct amidation with dimethylamine ~47% Recrystallization purification
Patent EP2931713B1 Various chlorinating agents Amidation with substituted amines Variable Focus on derivatives, adaptable
Patent EP2723722B1 Chlorinating agents, controlled conditions Coupling with amines Variable Includes complex derivatives

Research Findings and Optimization Notes

  • Selective chlorination at the 6-position is critical and can be optimized by adjusting temperature, solvent, and chlorinating agent equivalents.
  • Amidation efficiency depends on the activation state of the carboxylic acid intermediate; acid chlorides or esters improve yields.
  • Purification by recrystallization from aqueous ethanol is effective for obtaining analytically pure compound.
  • Spectroscopic and elemental analysis confirm the structure and purity.

The preparation of this compound involves selective chlorination of the pyrazine ring, introduction of a carboxamide group at the 2-position, and subsequent amidation with dimethylamine. The process requires careful control of reaction conditions to ensure regioselectivity and high purity. Literature and patent sources provide complementary methodologies, with typical yields around 40-50% for the amidation step. Purification by recrystallization and thorough characterization complete the preparation.

This synthesis is well-established, with potential for optimization in chlorination and amidation steps depending on scale and specific application requirements.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

6-Chloro-N,N-dimethyl-2-pyrazinecarboxamide serves as a building block for synthesizing more complex heterocyclic compounds. It is crucial in the development of pharmaceuticals and agrochemicals, where it acts as an intermediate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

In biological research, this compound is being investigated for its potential bioactive properties . Preliminary studies suggest it may exhibit:

  • Antimicrobial Activity : Potential against various bacterial strains.
  • Antifungal Properties : Effective against fungi such as Trichophyton mentagrophytes.
  • Anticancer Effects : Under investigation for its efficacy in targeting cancer cells .

Case Study 1: Antifungal Activity

A study evaluated the antifungal effects of substituted pyrazinecarboxamides, including this compound. Results indicated significant activity against Trichophyton mentagrophytes, suggesting its potential use in antifungal drug development .

Case Study 2: Medicinal Chemistry

Research into the medicinal applications of this compound has focused on its interaction with molecular targets such as enzymes and receptors. Its unique chloro and dimethylcarboxamide groups enhance binding affinity and specificity, making it a candidate for treating specific diseases.

Industrial Applications

In industry, this compound is utilized in developing new materials, including polymers and coatings. Its unique chemical properties allow for specific interactions that are beneficial in material science.

Mechanism of Action

The mechanism of action of 6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and dimethylcarboxamide groups play a crucial role in its binding affinity and specificity. The compound may also influence cellular pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison

Compound Name Substituents Biological Activity (IC50 or Efficacy) Toxicity (GHS Classification) Calculated logP*
6-Chloro-N,N-dimethyl-2-pyrazinecarboxamide N,N-dimethyl Not reported Acute Tox 4, Skin Irrit 2, STOT 3 ~1.2 (estimated)
6-Chloro-N-octylpyrazine-2-carboxamide N-octyl Enhanced activity against Mycobacterium tuberculosis (molecular docking) Not available ~4.5 (estimated)
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide (Compound 27) 5-tert-butyl, N-(5-bromo-2-hydroxyphenyl) IC50 = 41.9 µmol/L (antimycobacterial) Not available ~3.8 (estimated)
5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide (Compound 4) 5-tert-butyl, N-(thiazol-2-yl) IC50 = 49.5 µmol/L (antimycobacterial) Not available ~3.2 (estimated)

*logP values estimated based on substituent contributions (e.g., alkyl chains increase lipophilicity).

Key Observations:

Substituent Effects on Bioactivity: The N-octyl substituent in 6-chloro-N-octylpyrazine-2-carboxamide enhances antitubercular activity, likely due to increased lipophilicity improving membrane permeability . Bulky groups (e.g., 5-tert-butyl) and aromatic substituents (e.g., bromophenyl or thiazolyl) in Compounds 27 and 4 reduce IC50 values, suggesting improved target binding .

Safety Profile :

  • The target compound’s GHS classification highlights moderate toxicity, whereas data for analogues are unavailable. Triazine derivatives like simazine (6-chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine) exhibit higher environmental persistence and endocrine-disruption risks, underscoring the pyrazine core’s comparative safety .

Physicochemical Properties

  • Lipophilicity : Dimethyl substitution lowers logP (~1.2) compared to N-octyl (~4.5) or aryl-substituted (~3.8) analogues, affecting solubility and absorption .
  • Stability : The pyrazine ring’s electron-deficient nature enhances stability under acidic conditions compared to triazine derivatives like atrazine .

Biological Activity

6-Chloro-N,N-dimethyl-2-pyrazinecarboxamide is a compound of significant interest due to its potential biological activities, particularly as an antimicrobial and antitubercular agent. This article reviews the current understanding of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

This compound belongs to the class of pyrazinecarboxamides, characterized by a pyrazine ring substituted with a carboxamide group. Its molecular structure is critical for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazine derivatives, including this compound. The compound has shown promising activity against Mycobacterium tuberculosis and other pathogenic bacteria. For instance, a study evaluated a series of 6-alkylamino-N-phenylpyrazine-2-carboxamides, revealing that modifications in the alkyl chain significantly affected their antimycobacterial activity, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 5–10 μM against M. tuberculosis .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases, which are critical in neurodegenerative diseases such as Alzheimer's. Pyrazine derivatives have been studied for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Certain compounds demonstrated IC50 values in the micromolar range, indicating their potential as therapeutic agents for cognitive disorders .

Structure-Activity Relationship (SAR)

The SAR studies of pyrazinecarboxamides indicate that electron-withdrawing groups, such as chlorine at the 6-position, enhance biological activity by improving binding affinity to target enzymes or receptors. For example, the presence of the chloro group in this compound contributes to its effectiveness against various microbial strains and possibly enhances its interaction with cholinesterases .

Case Studies

  • Antitubercular Efficacy : A study investigated the antitubercular activity of several pyrazine derivatives, including this compound. The results showed that compounds with specific structural modifications exhibited enhanced efficacy against drug-resistant strains of M. tuberculosis, suggesting that this compound could be further developed as a novel antitubercular agent .
  • Cholinesterase Inhibition : Research on pyrido[2,3-b]pyrazines revealed that certain derivatives could effectively inhibit AChE and BChE, with implications for Alzheimer's disease treatment. The dual inhibition profile observed in some compounds suggests that similar mechanisms may be present in this compound .

Summary Table of Biological Activities

Activity Target Pathogen/Enzyme MIC/IC50 Values References
AntimycobacterialM. tuberculosis5–10 µM
Cholinesterase InhibitionAChE/BChE0.466–1.89 µM
General AntimicrobialVarious bacteriaVariable

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-chloro-N,N-dimethyl-2-pyrazinecarboxamide, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of pyrazine precursors. For example, nitration of pyrazinecarboxamide derivatives (e.g., 3-hydroxypyrazine-2-carboxamide) using mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) is a critical step, followed by chlorination with POCl₃. Key parameters include stoichiometric ratios (e.g., 1:3 substrate-to-chlorinating agent), reaction time (12–24 hours), and inert atmosphere conditions to prevent hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (>70%).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ confirms substituent positions (e.g., dimethylamide protons at δ 3.0–3.2 ppm).
  • X-ray Crystallography : Use SHELX software for structure refinement. Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals. Anisotropic displacement parameters resolve chlorine and methyl group positions .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ (e.g., m/z 200.05).

Advanced Research Questions

Q. How can computational chemistry models predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, HOMO-LUMO gaps, and Fukui indices to predict reactive sites. Software like Gaussian or ORCA simulates reaction pathways (e.g., chlorination at the 6-position) by analyzing local kinetic energy densities and Laplacian values . Solvent effects are incorporated using the polarizable continuum model (PCM).

Q. What methodologies identify and quantify degradation products of this compound in environmental or biological systems?

  • Methodological Answer :

  • Hydrolysis Studies : Conduct pH-dependent degradation (pH 3–9, 25–50°C) with HPLC monitoring. Major products include pyrazinecarboxylic acid (retention time: 4.2 min) and dimethylamine derivatives.
  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI in positive mode. Quantify metabolites via multiple reaction monitoring (MRM) transitions (e.g., m/z 200 → 154 for the parent compound) .
  • Isotopic Labeling : ¹³C-labeled analogs track degradation pathways in soil microcosms, with GC-MS analysis of volatile intermediates.

Q. How can researchers resolve contradictions in experimental data, such as inconsistent biological activity across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assay) to distinguish direct effects from cytotoxicity.
  • Statistical Analysis : Apply principal component analysis (PCA) to identify variability sources (e.g., batch differences in compound purity).
  • Data Transparency : Share raw datasets (spectra, chromatograms) via repositories like Zenodo, adhering to FAIR principles to enable meta-analyses .

Q. What strategies optimize the crystallization of this compound for structural analysis?

  • Methodological Answer : Screen solvents (e.g., DMF, acetonitrile) using vapor diffusion or slow cooling. Additives (e.g., 1% acetic acid) disrupt hydrogen-bonding networks. For twinned crystals, employ SHELXL's TWIN command with HKLF5 data to refine structures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE

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